2-(3-hydroxyphenoxy)-N,N-dimethylacetamide
Description
2-(3-Hydroxyphenoxy)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by a phenoxy group bearing a hydroxyl substituent at the 3-position and an N,N-dimethylacetamide moiety.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,7H2,1-2H3 |
InChI Key |
PSZMFIQYKZFDEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC(=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-phenoxy-N,N-dimethylacetamide.
Reduction: Formation of 2-(3-aminophenoxy)-N,N-dimethylacetamide.
Substitution: Formation of 2-(3-halophenoxy)-N,N-dimethylacetamide.
Scientific Research Applications
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with amino acid residues in proteins, while the acetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide, highlighting differences in substituents, molecular properties, and applications based on available evidence:
Key Observations:
- Reactivity : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic substitution kinetics, while electron-donating groups (e.g., methoxy) stabilize aromatic systems .
- Applications: Phenoxy-acetamide derivatives are frequently intermediates in drug synthesis (e.g., tetrahydroquinoline derivatives in ). The parent compound DMA is a critical solvent in lignocellulosic biomass processing .
Physicochemical Properties
Solubility and Solvent Behavior
- Hydrogen Sulfide Solubility: N,N-Dimethylacetamide (DMA) exhibits high H₂S solubility (0.5–1.2 mol/kg at 303–363 K), attributed to its polar aprotic nature. The hydroxyl group in 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide may reduce gas solubility due to increased hydrogen bonding .
- Biomass Processing : DMA-LiCl systems efficiently dissolve cellulose, enabling 92% yield of 5-hydroxymethylfurfural (HMF) at 140°C. The hydroxylated analog may offer similar utility but with altered solvent polarity .
Thermodynamic Properties
- Binary Mixtures: DMA forms non-ideal mixtures with alcohols (e.g., 2-alkanols), showing negative excess molar volumes. Substituted analogs like 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide may exhibit distinct volumetric behavior due to steric and polarity effects .
Biological Activity
2-(3-Hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a hydroxyphenyl group linked to a dimethylacetamide moiety. Its chemical formula is CHNO. The presence of the hydroxy (-OH) group enhances its solubility and reactivity, allowing it to interact effectively with various biological systems.
Biological Activities
Research indicates that 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide exhibits significant biological activities , including:
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis . Its effectiveness is attributed to its ability to inhibit key enzymes involved in bacterial fatty acid biosynthesis.
- Antioxidant Activity : The presence of the hydroxy group contributes to its potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which may play a role in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated .
The mechanism by which 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide exerts its biological effects primarily involves:
- Binding to Enzymes : The compound interacts with specific enzymes, inhibiting their activity. For example, it has been shown to inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .
- Metal Ion Coordination : Interaction studies suggest that the compound can form complexes with metal ions, enhancing its stability and altering its reactivity. This property is particularly significant in drug formulation, as it can improve bioavailability and pharmacokinetics .
Research Findings and Case Studies
Several studies have explored the biological activity of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide:
- Antibacterial Activity : A study demonstrated that modified diaryl ether compounds similar to 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide showed significant antibacterial activity against both INH-sensitive and resistant strains of Mycobacterium tuberculosis. The efficacy was linked to their residence time on the enzyme target .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the hydroxyphenyl group could enhance antimicrobial potency while maintaining low toxicity .
Comparative Analysis with Related Compounds
A comparison of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide with structurally similar compounds highlights its unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(3-hydroxyphenoxy)benzoic acid | Phenolic acid | Exhibits strong anti-inflammatory properties |
| N,N-Dimethylformamide | Amide | Common solvent; used extensively in organic synthesis |
| 2-Hydroxy-N,N-dimethylacetamide | Amide | Similar structure; less biological activity |
| Cyhalofop-butyl | Herbicide | Contains fluorine; used in agricultural applications |
The unique combination of the hydroxy group with the dimethylacetamide moiety enhances both solubility and biological interactions compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
